2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide features a central imidazole ring substituted with 4-fluorophenyl and 3-nitrophenyl groups, linked via a thioether bridge to an acetamide moiety terminating in a thiazole ring. This structure combines electron-withdrawing (nitro, fluoro) and aromatic groups, which are common in pharmacologically active molecules targeting enzymes or receptors. The thiazole and imidazole motifs are prevalent in anticancer, antimicrobial, and kinase-inhibiting agents .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S2/c21-14-4-6-15(7-5-14)25-17(13-2-1-3-16(10-13)26(28)29)11-23-20(25)31-12-18(27)24-19-22-8-9-30-19/h1-11H,12H2,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOBGZFFXWZANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is generally synthesized through a multi-step process. A typical route might involve the following steps:
Formation of the Imidazole Core: : A reaction between 4-fluoroaniline and 3-nitrobenzaldehyde in the presence of an acidic catalyst to form a Schiff base, which is then cyclized into an imidazole ring.
Thioether Formation: : The imidazole derivative is then reacted with thiourea in a basic medium to introduce the thioether linkage.
Acetamide Formation: : Finally, the resulting thioether is acylated using thiazole-2-yl chloride to form 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.
Industrial Production Methods
Industrial production often involves the optimization of the aforementioned synthetic route to maximize yield and minimize costs. This includes the use of high-purity starting materials, advanced catalytic systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: : The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions.
Substitution: : Electrophilic aromatic substitution reactions are possible at positions ortho and para to the substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.
Reduction: : Sodium borohydride or catalytic hydrogenation are typically used.
Substitution: : Reactions often involve halogens, Lewis acids, or nitrating agents.
Major Products Formed from These Reactions
Oxidation produces sulfoxides or sulfones.
Reduction yields amino derivatives.
Substitution leads to various functionalized aromatics.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C22H15F2N3O2S
- Molecular Weight : 423.4 g/mol
Structural Features
| Feature | Description |
|---|---|
| Imidazole Ring | Five-membered heterocyclic compound |
| Thiazole Moiety | Contributes to biological activity |
| Thioether Linkage | Enhances stability and reactivity |
| Nitro Group | Increases electron density, impacting reactivity |
Anticancer Activity
Research indicates that compounds with similar structural attributes exhibit significant anticancer potential. For instance, thiazole derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The unique combination of the imidazole and thiazole rings in this compound may enhance its cytotoxicity against cancer cells.
Case Study: Antitumor Activity
A study evaluated thiazole-imidazole hybrids for their cytotoxic effects on human glioblastoma U251 cells. The results indicated that certain derivatives exhibited IC50 values as low as , demonstrating promising anticancer activity compared to standard treatments .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Imidazole derivatives are known for their antibacterial properties against a range of pathogens. The presence of electron-withdrawing groups like fluorine and nitro enhances the antimicrobial efficacy.
Case Study: Antibacterial Activity
A series of synthesized thiazole-imidazole compounds were tested against Staphylococcus aureus and Escherichia coli. Results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Effects
Imidazole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the thiazole moiety may enhance neuroprotective properties through modulation of neurotransmitter systems.
Case Study: Neuroprotective Activity
Research on similar compounds indicated significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The mechanisms involved include antioxidant activities and modulation of apoptotic pathways .
Material Science Applications
The unique structural characteristics of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide make it a candidate for applications in material science, particularly in the development of functional materials with specific electronic properties.
Conductive Polymers
Studies have explored the incorporation of imidazole-based compounds into conductive polymers for electronic applications. The electron-rich nature of imidazole can enhance conductivity when integrated into polymer matrices.
Photonic Applications
Research is ongoing into the use of imidazole derivatives in photonic devices due to their nonlinear optical properties. The ability to manipulate light at the molecular level opens avenues for advanced optical materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with enzymes or receptors due to its structural similarity to biological molecules.
Pathways Involved: : The nitrophenyl and fluorophenyl groups could be crucial for binding to target sites, influencing the biochemical pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs, focusing on substituent variations and their impact on properties:
Key Observations :
- Electron Effects : The target compound’s 3-nitrophenyl group is strongly electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl in Compound 9 . This difference may alter binding affinity in enzyme pockets.
- Planarity : Compound 5 () adopts a planar conformation except for a perpendicular fluorophenyl group, suggesting steric flexibility in similar structures .
- Biological Activity : Compound 4c () demonstrates high selectivity against cancer cells (IC₅₀: 23.30 µM), likely due to its tetrazole-thioacetamide moiety . The target compound’s nitro group may enhance reactivity but reduce selectivity compared to methoxy or methylthio substituents.
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel derivative that integrates imidazole and thiazole moieties, which are known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be described as follows:
- Imidazole moiety : Contributes to the compound's biological activity through interactions with biological targets.
- Thiazole moiety : Known for its role in various pharmacological activities.
- Fluorophenyl and nitrophenyl substituents : These groups enhance lipophilicity and may influence the compound's interaction with cellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds containing similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4k | MCF-7 | 0.38 |
| 4e | HeLa | 5.22 |
| 4g | Caco-2 | 6.31 |
These findings suggest that the incorporation of imidazole and thiazole rings may enhance anticancer activity, potentially making them promising candidates for further development in cancer therapy .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Similar derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. For example, a study reported that certain imidazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| S. aureus | 2 |
| E. coli | 4 |
This indicates that the compound could be effective against resistant bacterial strains, warranting further investigation into its antimicrobial mechanisms.
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study evaluated a series of imidazole derivatives for their anticancer properties using MTT assays across multiple cell lines. The study found that modifications to the imidazole structure significantly influenced cytotoxicity, with specific substitutions enhancing activity against MCF-7 cells .
Another study focused on the antimicrobial properties of thiazole-containing compounds, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. The findings suggested that the presence of electron-withdrawing groups like nitro significantly improved antibacterial efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways. A validated method (adapted from structurally analogous compounds) includes:
- Step 1: Condensation of 5-(4-fluorophenyl)-1-(3-nitrophenyl)imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., potassium carbonate) in anhydrous DMF at 60–80°C for 6–12 hours .
- Step 2: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yield (75–85%) and reduce side products .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify imidazole, thiazole, and acetamide moieties (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C₂₀H₁₄FN₅O₃S₂; calc. 471.04 g/mol) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
- HPLC: Purity >95% using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do substituent variations on the phenyl rings influence bioactivity and selectivity?
- Methodology: Compare analogs with substituent changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl in ). Key findings:
- Electron-withdrawing groups (e.g., -NO₂ at 3-nitrophenyl) enhance electrophilic reactivity, improving IC₅₀ values (e.g., 1.61 µg/mL vs. >1000 µg/mL for alkyl-substituted analogs) .
- Thiazole vs. thiadiazole moieties alter solubility and target affinity (e.g., thiazole enhances kinase inhibition) .
- Experimental design: Parallel synthesis of analogs followed by in vitro bioassays (e.g., enzyme inhibition, cytotoxicity screening).
Q. What strategies improve pharmacokinetic properties and metabolic stability?
- Lipophilicity adjustment: Introduce polar groups (e.g., -OCH₃ in ) to balance logP (target ~2.5–3.5) .
- Metabolic stability assays: Liver microsome testing (human/rat) to identify vulnerable sites (e.g., acetamide hydrolysis).
- Pro-drug approaches: Mask thiol groups with acetyl protection to enhance oral bioavailability .
Q. How can contradictions in reported bioactivity data be resolved?
- Case example: Discrepancies in IC₅₀ values (e.g., 1.61 µg/mL vs. 10–30 µg/mL in similar compounds) may arise from:
- Assay conditions: Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) .
- Cell line specificity: Cancer cell lines (e.g., MCF-7 vs. HeLa) differ in membrane permeability .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Rodent models:
- Pharmacokinetics: Single-dose IV/oral administration (e.g., 10 mg/kg) with plasma sampling over 24h .
- Efficacy: Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition .
Q. How can target identification and mechanism of action be elucidated?
- Computational docking: Use Schrödinger Suite or AutoDock to predict binding to kinases (e.g., EGFR) or inflammatory targets (COX-1/2) .
- Experimental validation:
- Affinity chromatography: Immobilize compound on resin to pull down cellular targets .
- CRISPR-Cas9 knockout: Screen gene libraries to identify resistance-conferring mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
